molecular formula C14H12N6O3S B2639833 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide CAS No. 877630-30-3

4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide

Cat. No. B2639833
CAS RN: 877630-30-3
M. Wt: 344.35
InChI Key: YSRIRVKMJZIJKZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidin-4-one moiety . Further structural analysis can be obtained from a detailed spectroscopic study.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Bondock et al. (2008) detailed the synthesis of new heterocycles incorporating antipyrine moiety, showcasing the compound's utility in generating various compounds with potential antimicrobial activities. The synthesized compounds were evaluated as antimicrobial agents, indicating the chemical's relevance in pharmaceutical research (Bondock et al., 2008).

Antioxidant Activity

El‐Mekabaty (2015) utilized a related key intermediate for the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Several compounds synthesized in this research demonstrated antioxidant activities nearly equal to that of ascorbic acid, suggesting their potential utility in developing antioxidant therapies (El‐Mekabaty, 2015).

Anticancer Activity

Research on pyrazolopyrimidin derivatives, as discussed by Rahmouni et al. (2016), explores the compound's role in synthesizing anticancer agents. This study indicates the compound's contribution to developing new molecules with potential anticancer and anti-inflammatory properties, focusing on selective COX-2 inhibition and their structure-activity relationships (Rahmouni et al., 2016).

Biochemical Impacts and Insecticidal Agents

Soliman et al. (2020) investigated the synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives, emphasizing their potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's application in developing new insecticidal agents, contributing to agricultural chemistry (Soliman et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given its structural similarity to pyrazolopyrimidinones, it could be of interest in the development of new drugs .

properties

IUPAC Name

4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-11(22)7-1-3-8(4-2-7)17-10(21)6-24-14-18-12-9(5-16-20-12)13(23)19-14/h1-5H,6H2,(H2,15,22)(H,17,21)(H2,16,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRIRVKMJZIJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide

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